Lipophilicity (logP) Head-to-Head: Bromo vs. Amino and Unsubstituted 5-Phenyl-1,3,4-thiadiazole Scaffolds
The 2-bromo substituent confers significantly higher lipophilicity compared to the 2-amino and unsubstituted (2-H) 5-phenyl-1,3,4-thiadiazole scaffolds. 2-Bromo-5-phenyl-1,3,4-thiadiazole has an experimental/computed logP of 2.97 (ChemSrc) or XLogP3 3.1 (PubChem) [1]. By contrast, 2-amino-5-phenyl-1,3,4-thiadiazole (CAS 2002-03-1) has logP 2.37 , and 5-phenyl-1,3,4-thiadiazole (CAS 4291-14-9, unsubstituted at position 2) has logP 2.21 . This represents an increase of approximately +0.6 to +0.9 logP units attributable solely to bromine substitution.
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | LogP 2.97 (ChemSrc); XLogP3 3.1 (PubChem) |
| Comparator Or Baseline | 2-Amino-5-phenyl-1,3,4-thiadiazole: logP 2.37; 5-Phenyl-1,3,4-thiadiazole: logP 2.21 |
| Quantified Difference | ΔlogP = +0.6 to +0.9 vs. amino and unsubstituted analogs |
| Conditions | Computed/experimental logP values from authoritative databases |
Why This Matters
Higher logP directly impacts membrane permeability predictions in drug design and organic solvent solubility during synthesis; users requiring a more lipophilic 5-phenyl-1,3,4-thiadiazole scaffold for medicinal chemistry SAR studies should select the 2-bromo derivative over the 2-amino or unsubstituted variants.
- [1] PubChem. 2-Bromo-5-phenyl-1,3,4-thiadiazole. XLogP3-AA = 3.1. CID 13104117. https://pubchem.ncbi.nlm.nih.gov/compound/13104117 (accessed 2026-04-24). View Source
